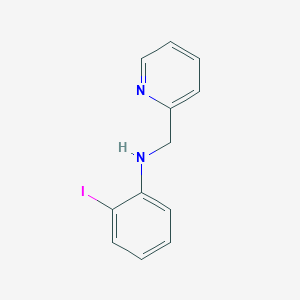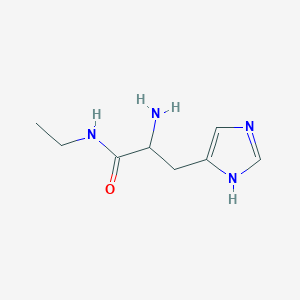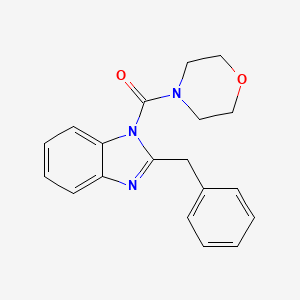
2-iodo-N-(pyridin-2-ylmethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-iodo-N-(pyridin-2-ylmethyl)aniline is an organic compound that features an iodine atom attached to an aniline ring, which is further substituted with a pyridin-2-ylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-(pyridin-2-ylmethyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available aniline and 2-bromopyridine.
N-Alkylation: Aniline is first alkylated with 2-bromopyridine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to form N-(pyridin-2-ylmethyl)aniline.
Iodination: The resulting N-(pyridin-2-ylmethyl)aniline is then subjected to iodination using iodine and an oxidizing agent such as sodium iodide in the presence of an acid like acetic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-iodo-N-(pyridin-2-ylmethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the aniline or pyridine moieties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, where the iodine atom is replaced by a carbon-carbon bond.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate and solvents like toluene or DMF.
Major Products
Substitution: Products like 2-azido-N-(pyridin-2-ylmethyl)aniline or 2-cyano-N-(pyridin-2-ylmethyl)aniline.
Oxidation: Products like N-(pyridin-2-ylmethyl)nitroaniline.
Coupling: Various biaryl compounds depending on the coupling partner.
Applications De Recherche Scientifique
2-iodo-N-(pyridin-2-ylmethyl)aniline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors and other bioactive molecules.
Material Science: The compound is used in the synthesis of organic semiconductors and other materials with electronic properties.
Chemical Biology: It is employed in the design of probes and ligands for studying biological systems.
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Mécanisme D'action
The mechanism by which 2-iodo-N-(pyridin-2-ylmethyl)aniline exerts its effects depends on its application:
In Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The pyridin-2-ylmethyl group can enhance binding affinity to target proteins.
In Catalysis: As a ligand, it coordinates to metal centers, influencing the electronic and steric properties of the catalyst, thereby affecting the reaction pathway and outcome.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-bromo-N-(pyridin-2-ylmethyl)aniline
- 2-chloro-N-(pyridin-2-ylmethyl)aniline
- 2-fluoro-N-(pyridin-2-ylmethyl)aniline
Uniqueness
2-iodo-N-(pyridin-2-ylmethyl)aniline is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This property can enhance its reactivity in substitution and coupling reactions, making it a valuable intermediate in organic synthesis. Additionally, the iodine atom can participate in halogen bonding, which can be exploited in the design of novel materials and pharmaceuticals.
Propriétés
Formule moléculaire |
C12H11IN2 |
|---|---|
Poids moléculaire |
310.13 g/mol |
Nom IUPAC |
2-iodo-N-(pyridin-2-ylmethyl)aniline |
InChI |
InChI=1S/C12H11IN2/c13-11-6-1-2-7-12(11)15-9-10-5-3-4-8-14-10/h1-8,15H,9H2 |
Clé InChI |
XGQXOCAKPYVOLA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NCC2=CC=CC=N2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide](/img/structure/B12127170.png)
![(4E)-1-benzyl-5-(3-butoxyphenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B12127175.png)
![3-chloro-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide](/img/structure/B12127183.png)
![3-(2,3-Dimethyl-5-oxo-1-phenyl(3-pyrazolin-4-yl))-5-[(4-methylphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12127184.png)


![1-Acetyl-4-(tricyclo[4.3.1.1<3,8>]undecylcarbonyl)piperazine](/img/structure/B12127206.png)
![4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-iodophenyl)butanamide](/img/structure/B12127211.png)
![3'-[(3-fluoro-4-methylphenyl)carbonyl]-4'-hydroxy-1'-(3-methoxypropyl)-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12127217.png)
![N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)furan-2-carboxamide](/img/structure/B12127219.png)
![3-[(4-Carbamoylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B12127222.png)
![4-amino-N-[(3-propoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B12127224.png)
![N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,5-dimethoxybenzamide](/img/structure/B12127231.png)
